molecular formula C15H15NO3 B074582 3,4-dimethoxy-N-phenylbenzamide CAS No. 1522-67-4

3,4-dimethoxy-N-phenylbenzamide

Cat. No. B074582
CAS RN: 1522-67-4
M. Wt: 257.28 g/mol
InChI Key: GKGPOEMZGIABNE-UHFFFAOYSA-N
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Description

“3,4-dimethoxy-N-phenylbenzamide” is a chemical compound with the molecular formula C15H15NO3 . It is a benzamide derivative used in the preparation of a variety of biologically active compounds .


Synthesis Analysis

The synthesis of similar benzamide compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .


Molecular Structure Analysis

The molecular structure of “3,4-dimethoxy-N-phenylbenzamide” can be determined using various spectroscopic methods such as IR, 1H NMR, 13C NMR .

Scientific Research Applications

  • N-Protecting Group in Chemical Synthesis : The 3,4-dimethoxybenzyl group, related to 3,4-dimethoxy-N-phenylbenzamide, has been used as an N-protecting group for 1,2-thiazetidine 1,1-dioxide derivatives, showing potential in synthetic chemistry (Grunder-Klotz & Ehrhardt, 1991).

  • Potential in Antiulcer Medications : Derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, which are structurally similar to 3,4-dimethoxy-N-phenylbenzamide, have shown significant antiulcer activity, indicating potential therapeutic applications (Hosokami et al., 1992).

  • Study of Gas-phase Reactions : The negative ions of deprotonated derivatives of 3,4-dimethoxy-N-phenylbenzamide have been studied using electrospray ionization tandem mass spectrometry, contributing to the understanding of gas-phase reactions (Zhou et al., 2007).

  • Molecular Structure Analysis : The molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a compound related to 3,4-dimethoxy-N-phenylbenzamide, has been characterized to understand the impact of intermolecular interactions on molecular geometry, crucial in the field of crystallography and molecular modeling (Karabulut et al., 2014).

  • Synthesis of Spirooxindoles : The compound has been used in oxidative coupling reactions for the synthesis of spirooxindoles, a class of compounds with potential pharmacological significance (Yu et al., 2011).

  • Antibacterial and Anti-HIV Activities : Certain derivatives of 3,4-dimethoxy-N-phenylbenzamide have been synthesized and tested for antibacterial and anti-HIV activities, demonstrating potential in drug development (Patel & Chikhalia, 2006).

  • Cancer Research : Analogs of 3,4-dimethoxy-N-phenylbenzamide have been investigated as inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway in cancer research, showing promise in anticancer drug development (Mun et al., 2012).

  • Photolabile Protecting Group : The related 4,5-dimethoxy-2-nitrobenzyloxycarbonyl group has been used as a photolabile protecting group bonded to silica gel beads, important in chemical synthesis and material science (Matsumoto et al., 2009).

  • Inhibiting UV-Induced Hyperpigmentation : A benzylamide compound related to 3,4-dimethoxy-N-phenylbenzamide has shown effectiveness in reducing UV-induced hyperpigmentation, indicating potential in dermatological treatments (Choi et al., 2004).

properties

IUPAC Name

3,4-dimethoxy-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-18-13-9-8-11(10-14(13)19-2)15(17)16-12-6-4-3-5-7-12/h3-10H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGPOEMZGIABNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353143
Record name 3,4-dimethoxy-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-phenylbenzamide

CAS RN

1522-67-4
Record name 3,4-dimethoxy-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
K Zhang, LY Peng, XX Liu, X Xu… - Angewandte Chemie …, 2023 - Wiley Online Library
We describe an aromatic amide skeleton for manipulation of triplet excited states toward bright long‐lived blue phosphorescence. Spectroscopic studies and theoretical calculations …
Number of citations: 5 onlinelibrary.wiley.com
BV Varun, A Sood, KR Prabhu - RSC advances, 2014 - pubs.rsc.org
A rapid, metal-free and solvent-free (very low loading of solvent in few cases) reaction conditions for synthesizing thioamides and amides using a Bronsted super acid such as triflic acid …
Number of citations: 28 pubs.rsc.org
SR Mooring, H Jin, NS Devi, AA Jabbar… - Journal of medicinal …, 2011 - ACS Publications
Hypoxia, a reduction in partial oxygen pressure, is a salient property of solid tumors. Hypoxia drives malignant progression and metastasis in tumors and participates in tumor resistance …
Number of citations: 52 pubs.acs.org
SJ Balkrishna, BS Bhakuni, S Kumar - Tetrahedron, 2011 - Elsevier
Scope of the copper catalyzed/mediated selenium-nitrogen coupling reaction has been studied for the synthesis of isoselenazolones. It is noticed that the 2-chloro, 2-bromo-, and 2-iodo-…
Number of citations: 69 www.sciencedirect.com
SR Mooring - 2010 - scholarworks.gsu.edu
Cancer accounts for nearly one-quarter of deaths in the United States, exceeded only by heart diseases. In 2006, there were 559,888 cancer deaths in the US. Finding effective …
Number of citations: 5 scholarworks.gsu.edu
OFHS DIENES - Catalytic alkene and carbonyl functionalization …, 2019 - core.ac.uk
Additions of heteroarenes to hormone steroids containing an α, β-unsaturated ketone are reported. Additions of a range of electron-rich heteroarene nucleophiles, including indoles, a …
Number of citations: 2 core.ac.uk
D Brzezinski - 2020 - ruor.uottawa.ca
Amides are one of the most common functional groups in biological systems and in bioactive molecules. Arguably the most direct way to form amides is via the condensation of an …
Number of citations: 2 ruor.uottawa.ca
KN Kumar, K Sreeramamurthy, S Palle, K Mukkanti… - Tetrahedron …, 2010 - Elsevier
Dithiocarbamate and DBU-promoted amide bond formation under microwave condition has been reported. The versatility of this synthetic protocol has been demonstrated with various …
Number of citations: 42 www.sciencedirect.com
J Du, K Luo, X Zhang - RSC advances, 2014 - pubs.rsc.org
A simple, inexpensive and efficient one-pot synthesis of amides was achieved in good yields via the direct oxidative amidation of tetrazoles with aldehydes under transition-metal-free …
Number of citations: 11 pubs.rsc.org
AA Kadam, T Metz, Y Qian… - Catalytic methods for …, 2019 - Iowa State University
Number of citations: 2

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